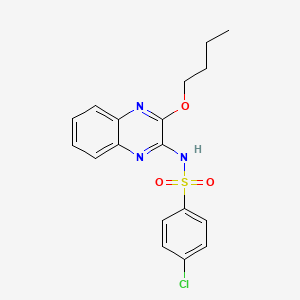![molecular formula C18H20F3NO B5131134 1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B5131134.png)
1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine, also known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. TFMPP is commonly used as a research chemical and has been the subject of numerous scientific studies due to its potential applications in various fields.
Wirkmechanismus
1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine acts as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This results in an increase in the release of serotonin, which is believed to be responsible for its psychoactive effects.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to produce changes in mood, perception, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine in lab experiments is its ability to selectively target specific serotonin receptors, allowing researchers to study the effects of serotonin on various physiological and behavioral processes. However, one limitation of 1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine is its potential for abuse and dependence, which can make it difficult to use in certain research settings.
Zukünftige Richtungen
There are numerous future directions for research on 1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine, including its potential use as a treatment for various psychiatric disorders, its effects on the central nervous system, and its potential as a tool for understanding the mechanisms of drug addiction and abuse. Additionally, further research is needed to fully understand the long-term effects of 1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine use and its potential for abuse and dependence.
Synthesemethoden
1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine can be synthesized using a variety of methods, including the reductive amination of 1-(4-methoxyphenyl)-2-nitropropene with 3-(trifluoromethyl)benzylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine has been used extensively in scientific research due to its potential applications in various fields. It has been studied for its potential use as a treatment for depression, anxiety, and other psychiatric disorders. 1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine has also been studied for its effects on the central nervous system and its potential as a tool for understanding the mechanisms of drug addiction and abuse.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c1-13(10-14-6-8-17(23-2)9-7-14)22-12-15-4-3-5-16(11-15)18(19,20)21/h3-9,11,13,22H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKBBHQWUSYYJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate](/img/structure/B5131070.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-N'-(2-furylmethyl)urea](/img/structure/B5131075.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5131078.png)
![N-benzyl-3-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B5131082.png)

![N~2~-(4-ethylphenyl)-N~1~-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5131091.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5131092.png)
![2-({[3-(ethoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)-6-nitrobenzoic acid](/img/structure/B5131105.png)
![2-(3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5131116.png)
![6-amino-1-benzyl-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5131118.png)
![5-chloro-2-[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5131128.png)
![1-[(2E)-2-methyl-2-buten-1-yl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5131142.png)
![5-chloro-4-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-1,3-thiazol-2-amine](/img/structure/B5131144.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5131150.png)